1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the sulfonyl group, and the 4-chloro-3-methylphenyl group. Techniques like X-ray diffraction, FTIR, and NMR could be used to study the structure.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. For instance, the pyrazole ring might undergo reactions typical for aromatic compounds, while the sulfonyl group could participate in various substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which similar compounds participate in, is a key process in the synthesis of various organic compounds .
Result of Action
The suzuki–miyaura coupling reaction, in which similar compounds are involved, results in the formation of a new carbon–carbon bond .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, which similar compounds participate in, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-6-11(4-5-12(8)13)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATYNPZRIGZEJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole |
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